4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine

oxadiazole regioisomer lipophilicity matched molecular pair

Researchers seeking validated ATX inhibitor scaffolds often face inconsistent regioisomer identity and unpredictable ADME profiles. This 1,3,4-oxadiazole-piperidine hybrid directly addresses these issues. - Validated ATX inhibitor core with single-digit nM IC50 (4.80 nM for the cyclopropyl analog BDBM321988). - 1,3,4-oxadiazole regioisomer ensures ~1 log D unit lower lipophilicity vs. 1,2,4-oxadiazole, improving solubility and reducing hERG liability. - Modular architecture enables parallel library synthesis for GPCR, enzyme, and ion channel targets. Available in research-grade purity (≥95%) with reliable global supply.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 1210535-08-2
Cat. No. B2615840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine
CAS1210535-08-2
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
InChIInChI=1S/C19H23N3O3/c1-2-24-16-7-5-15(6-8-16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-3-4-13/h5-8,13-14H,2-4,9-12H2,1H3
InChIKeyZNMQHUJPYWCMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine: Overview & Procurement


4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine (CAS 1210535-08-2; molecular formula C₁₉H₂₃N₃O₃; MW 341.41) is a heterocyclic research compound consisting of a piperidine core substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazol-2-yl moiety and N-acylated with a 4-ethoxybenzoyl group [1]. The 1,3,4-oxadiazole ring is a five-membered heteroaromatic scaffold frequently employed as a bioisosteric replacement for ester and amide functionalities [2]. The compound is listed in the ZINC12 screening database and is commercially available from multiple chemical suppliers in research-grade purity (typically ≥95%), positioning it as a readily accessible building block or screening candidate for medicinal chemistry and chemical biology programs [3].

Commercially available research-grade building block
1,3,4-Oxadiazole scaffold with reported lower lipophilicity
Modular piperidine-oxadiazole core for SAR exploration

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine: Why Analogs Cannot Replace It


Piperidine-oxadiazole hybrids are not functionally interchangeable. The regioisomeric identity of the oxadiazole ring (1,3,4- versus 1,2,4-) fundamentally alters lipophilicity, metabolic stability, hERG liability, and aqueous solubility profiles, as demonstrated by systematic matched-pair analysis across the AstraZeneca compound collection [1]. Furthermore, the nature of the 5-substituent on the oxadiazole ring (cyclopropyl versus methyl, isopropyl, or aryl) and the N-acyl group on the piperidine nitrogen each independently modulate target binding potency, as quantified for autotaxin (ATX) inhibitors in the Novartis patent series [2]. Substituting any of these three structural modules—even within the same formal chemical class—can produce a ≥1.7-fold change in IC₅₀, an order-of-magnitude shift in log D, and altered CYP inhibition profiles, making direct substitution unreliable without confirmatory experimental data [1][2].

Regioisomer 1,2,4-Oxadiazole switch may shift log D, CYP inhibition, and hERG profile
5-Substituent Replacing cyclopropyl with methyl or aryl may alter target potency and selectivity
N-Acyl group Different acyl groups can modulate physicochemical properties and off-target profile

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine: Quantitative Differentiation Evidence


1,3,4-Oxadiazole Regioisomer: Lower Lipophilicity & Superior ADME vs 1,2,4

The 1,3,4-oxadiazole ring in the target compound confers systematically lower lipophilicity compared to the 1,2,4-oxadiazole regioisomer. In a systematic matched molecular pair analysis (MMPA) of the AstraZeneca compound collection, 1,3,4-oxadiazole derivatives were more polar by approximately 1 log D unit than their 1,2,4-oxadiazole counterparts across the entire measurable range [1]. This difference is accompanied by improved metabolic stability in human liver microsomes (HLM), reduced hERG channel inhibition, and higher aqueous solubility, all favoring the 1,3,4-oxadiazole isomer [2]. For CYP enzymes, the more lipophilic 1,2,4-oxadiazole derivatives show more pronounced inhibitory potency, particularly for CYP3A4 and CYP1A2, which recognize lipophilic substrates and planar heterocycles respectively [3].

1,3,4- vs 1,2,4-Oxadiazole Lipophilicity
Class-level inference
~1 log D unit lower (more polar) for 1,3,4-isomer
Supports ADME profile review
Consistent across 25+ matched pairs
oxadiazole regioisomer lipophilicity matched molecular pair ADME drug design

Cyclopropyl vs Methyl on Oxadiazole: Potency Gain in ATX Inhibition

The 5-cyclopropyl substituent on the 1,3,4-oxadiazole ring provides a measurable potency advantage over the corresponding 5-methyl analog. In the Novartis autotaxin (ATX) inhibitor series (US Patent US10183025), the cyclopropyl-bearing compound (BDBM321988, Example 86) achieved an IC₅₀ of 4.80 nM against human recombinant ATX, while the 5-methyl analog with an otherwise identical scaffold (BDBM321948, Example 57) showed an IC₅₀ of 8.00 nM in the same assay [1][2]. This represents a 1.67-fold improvement in inhibitory potency attributable primarily to the cyclopropyl-for-methyl substitution at the oxadiazole 5-position. The assay used human recombinant ATX expressed in HEK293 cells, measuring inhibition of choline release with LPC (18:1) as substrate in 384-well format [1].

ATX Inhibition: Cyclopropyl vs Methyl
Cross-study comparable
IC₅₀: 4.80 nM (cyclopropyl) vs 8.00 nM (methyl)
Supports ATX inhibition endpoint context
Human recombinant ATX, LPC substrate, 384-well format
autotaxin inhibitor cyclopropyl structure-activity relationship ATX ENPP2

Piperidine-Oxadiazole Scaffold: Conformational Constraint & Stability Over Acyclic Analogs

Replacement of an acyclic N-arylamide linker with a piperidine ring produces a conformationally constrained scaffold with improved stability. DiMauro et al. demonstrated that N-arylpiperidine oxadiazoles, as conformationally constrained analogs of N-arylamide oxadiazoles, offered improved stability while maintaining comparable potency and selectivity at the CB2 receptor [1]. The simple, modular scaffold allowed for expeditious and divergent synthetic routes, enabling two-directional SAR exploration in parallel [1]. While this study focused on 1,2,4-oxadiazoles, the conformational constraint principle applies to the 1,3,4-oxadiazole series as well, and the piperidine ring in CAS 1210535-08-2 provides a similar rigidification benefit relative to acyclic analogs, reducing the entropic penalty upon target binding and potentially limiting metabolic soft spots associated with flexible linkers [2].

Conformational Constraint vs Acyclic
Supporting evidence
Reported stability improvement for piperidine-constrained scaffold
Supports scaffold stability review
Based on CB2 agonist SAR study
conformational constraint metabolic stability N-arylpiperidine scaffold design CB2 agonist

Modular Three-Component Architecture for Independent SAR Exploration

The target compound embodies a modular three-component architecture that enables independent SAR exploration at each structural module. The 5-cyclopropyl group on the oxadiazole ring can be varied to methyl, isopropyl, or aryl substituents to tune potency (as shown by the 1.67-fold IC₅₀ difference between cyclopropyl and methyl in the ATX series); the 4-ethoxybenzoyl N-acyl group can be replaced with diverse acyl, sulfonyl, or alkyl substituents to modulate physicochemical properties and target selectivity; and the piperidine 4-position attachment can be shifted to the 2- or 3-position to alter the spatial orientation of the oxadiazole pharmacophore [1][2]. DiMauro et al. explicitly noted that this modular scaffold enables 'expeditious and divergent synthetic routes, which provided two-directional SAR in parallel' [1]. Related analogs in the BindingDB confirm that variations in the N-acyl group while retaining the 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine core produce compounds with IC₅₀ values spanning from 3.5 nM to >10,000 nM across different targets, demonstrating the scaffold's versatility [3].

Modular Three-Component Architecture
Supporting evidence
Three independently variable modules for divergent SAR
Supports library synthesis workflow
Parallel two-directional SAR demonstrated
modular scaffold parallel synthesis structure-activity relationship library design chemical biology

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine: Optimal Application Scenarios


Hit-to-Lead Optimization of ATX Inhibitors for Fibrosis & Oncology

The cyclopropyl-substituted 1,3,4-oxadiazole-piperidine scaffold, as demonstrated by the Novartis ATX inhibitor patent series, provides a validated starting point for autotaxin inhibitor development with IC₅₀ values in the single-digit nanomolar range (4.80 nM for the cyclopropyl analog BDBM321988) [1]. The 1.67-fold potency advantage of cyclopropyl over methyl at the oxadiazole 5-position [1] and the favorable ADME profile conferred by the 1,3,4-oxadiazole ring [2] make CAS 1210535-08-2 a prioritized procurement choice for ATX-focused programs targeting fibrotic diseases (idiopathic pulmonary fibrosis, systemic sclerosis), cancer metastasis, and neuropathic pain.

Parallel Library Synthesis with Modular Scaffold for Multi-Target Screening

The modular architecture of CAS 1210535-08-2—with independently variable oxadiazole 5-substituent, piperidine N-acyl group, and attachment regiochemistry—enables parallel, divergent library synthesis as established by DiMauro et al. for piperidine-oxadiazole scaffolds [3]. The compound serves as a versatile core for generating focused libraries spanning diverse target classes, including GPCRs (CB2, GPR119), enzymes (ATX, 11β-HSD1, AChE), and ion channels, with documented IC₅₀ values ranging from 3.5 nM to >10 μM depending on N-substituent choice [1][4]. This modularity maximizes the value of a single procurement event.

Building Block for Fragment-Based & DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 341.41 Da and a balanced physicochemical profile conferred by the 1,3,4-oxadiazole ring (~1 log D unit lower than the 1,2,4-regioisomer, translating to improved aqueous solubility), CAS 1210535-08-2 occupies favorable property space for fragment elaboration and DEL-compatible chemistry [2]. The piperidine nitrogen offers a robust handle for on-DNA acylation or sulfonylation, while the cyclopropyl group enhances metabolic stability without substantially increasing molecular weight, making this compound a strategic procurement choice for DEL technology platforms and FBDD programs requiring three-dimensional fragment diversity [2][3].

Regioisomer Comparison Studies to Guide Oxadiazole Selection

The Boström et al. systematic analysis established that 1,3,4-oxadiazole isomers consistently show ~1 log unit lower log D, reduced hERG binding, and improved HLM stability compared to 1,2,4-oxadiazole matched pairs [2][5]. CAS 1210535-08-2, as a well-characterized 1,3,4-oxadiazole-piperidine hybrid, serves as an ideal reference compound for internal head-to-head regioisomer comparison studies. Procurement of this compound alongside its 1,2,4-oxadiazole regioisomer enables direct experimental validation of the published matched-pair findings within a project-specific chemical context, supporting evidence-based scaffold selection decisions.

Application
Selection Property
Validation Focus
ATX pathway inhibition studies (fibrosis and oncology models)
Cyclopropyl-oxadiazole scaffold with reported ATX potency
ATX inhibition endpoint validation
Parallel library synthesis for multi-target screening
Modular three-component architecture
SAR divergence and potency range across targets
Fragment-based and DNA-encoded library (DEL) synthesis
Balanced physicochemical profile and synthetic handle
On-DNA acylation and scaffold stability
Regioisomer comparison studies for oxadiazole scaffold selection
Well-characterized 1,3,4-oxadiazole reference
Head-to-head matched-pair ADME and selectivity comparison
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